2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is an organic compound that features a bromophenoxy group, a chlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 3-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an appropriate acylating agent to form the chlorophenyl intermediate.
Coupling reaction: The final step involves the coupling of the bromophenoxy intermediate with the chlorophenyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide
- 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide
Uniqueness
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-9(24-12-4-2-3-10(17)7-12)15(23)22-11-5-6-14(18)13(8-11)16(19,20)21/h2-9H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMRFBWICHNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)OC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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